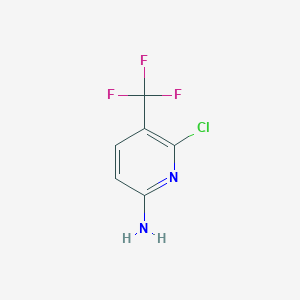![molecular formula C10H20O4Si B1590806 [二乙氧基(甲基)硅基]甲基 2-甲基丙-2-烯酸酯 CAS No. 3978-58-3](/img/structure/B1590806.png)
[二乙氧基(甲基)硅基]甲基 2-甲基丙-2-烯酸酯
描述
(METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE: is an organosilicon compound with the molecular formula C10H20O4Si and a molecular weight of 232.35 g/mol . It is a colorless to nearly colorless liquid that is sensitive to hydrolysis and reacts slowly with moisture . This compound is used in various applications due to its unique chemical properties, particularly in the field of materials science and polymer chemistry.
科学研究应用
Chemistry:
Surface Modification: (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE is used to modify the surface properties of materials, enhancing adhesion, hydrophobicity, and chemical resistance.
Polymer Chemistry: It is a key monomer in the synthesis of functional polymers with tailored properties for specific applications.
Biology and Medicine:
Biocompatible Coatings: The compound is used to create biocompatible coatings for medical devices, improving their performance and longevity.
Drug Delivery Systems: It is explored for use in drug delivery systems due to its ability to form stable, functionalized surfaces.
Industry:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE typically involves the reaction of methacrylic acid with a silane compound. One common method is the esterification of methacrylic acid with (diethoxymethyl)silane under acidic conditions . The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: In industrial settings, the production of (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE is often scaled up using continuous flow reactors to ensure consistent quality and high throughput. The raw materials are fed into the reactor, where they undergo esterification, and the product is subsequently purified through distillation to remove any unreacted starting materials and by-products .
化学反应分析
Types of Reactions:
Polymerization: The methacryloxy group in the compound can undergo free radical polymerization, forming cross-linked polymer networks.
Condensation: The silane group can participate in condensation reactions with other silanes, forming siloxane bonds.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Polymerization: Free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Condensation: Silane coupling agents, acidic or basic catalysts.
Major Products Formed:
Hydrolysis: Silanols, methacrylic acid.
Polymerization: Cross-linked polymers.
Condensation: Siloxane networks.
作用机制
The primary mechanism by which (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE exerts its effects is through the formation of covalent bonds with other molecules. The methacryloxy group can undergo polymerization, forming strong, cross-linked networks, while the silane group can react with hydroxyl groups on surfaces, creating stable siloxane bonds . These interactions result in enhanced material properties, such as increased adhesion, chemical resistance, and mechanical strength.
相似化合物的比较
- (METHACRYLOXYMETHYL)METHYLDIMETHOXYSILANE
- (METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE
- (METHACRYLOXYMETHYL)DIMETHYLETHOXYSILANE
Comparison:
- (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE vs. (METHACRYLOXYMETHYL)METHYLDIMETHOXYSILANE : The primary difference lies in the number of ethoxy groups versus methoxy groups attached to the silicon atom. This affects the hydrolysis rate and the resulting silanol formation .
- (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE vs(METHACRYLOXYMETHYL)BIS(TRIMETHYLSILOXY)METHYLSILANE : The latter has two trimethylsiloxy groups, which provide greater steric hindrance and potentially different reactivity and polymerization behavior .
- (METHACRYLOXYMETHYL)METHYLDIETHOXYSILANE vs. (METHACRYLOXYMETHYL)DIMETHYLETHOXYSILANE : The difference in alkoxy groups (ethoxy vs. methoxy) influences the compound’s reactivity and the properties of the resulting polymers .
属性
IUPAC Name |
[diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4Si/c1-6-13-15(5,14-7-2)8-12-10(11)9(3)4/h3,6-8H2,1-2,4-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDZOSLIAABYHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(COC(=O)C(=C)C)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90571673 | |
| Record name | [Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3978-58-3 | |
| Record name | [Diethoxy(methyl)silyl]methyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90571673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


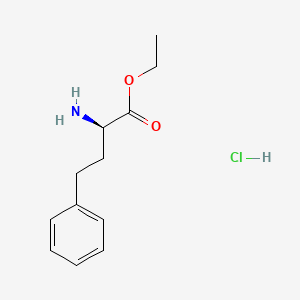
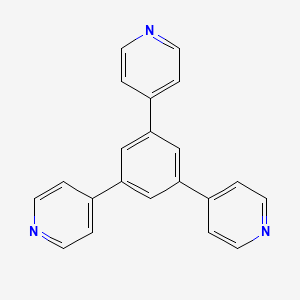
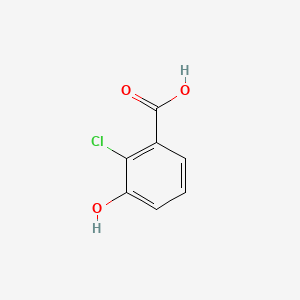
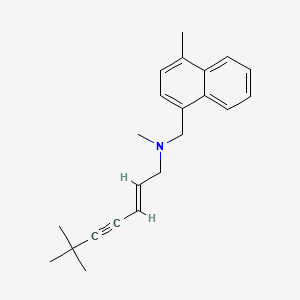
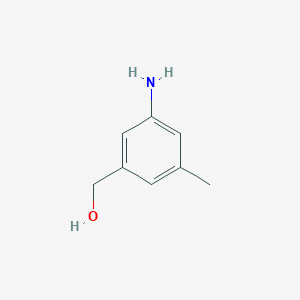
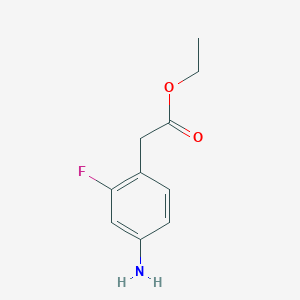
![2-Methyl-4-oxo-6-(3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)heptanoic acid](/img/structure/B1590734.png)
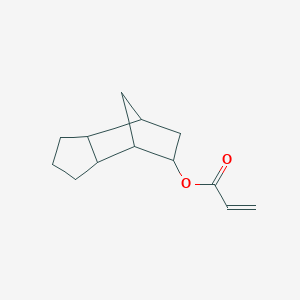
![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)

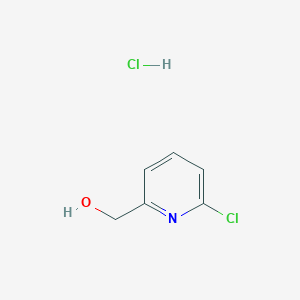

![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)
